2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-18(15-7-5-4-6-8-15,22-14-13-20(2,3)21)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOGSJKUFBORHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[N+](C)(C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide typically involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with phenol to form 4-chlorophenyl phenyl ether. This intermediate is then reacted with N,N-dimethylethanolamine in the presence of an oxidizing agent to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form corresponding alcohols and amines.
Scientific Research Applications
Medicinal Chemistry Applications
Chlorphenoxamine N-oxide serves as an important reference standard in the pharmaceutical industry, particularly in the development and testing of antihistamines. Its structural characteristics allow it to interact effectively with histamine receptors, making it a valuable compound for studying antihistaminic activity.
Antihistaminic Activity
Chlorphenoxamine N-oxide is primarily recognized for its antihistaminic properties. It acts as an H1 receptor antagonist, which is crucial for treating allergic reactions and conditions like hay fever. Research has shown that compounds with similar structures exhibit varying degrees of effectiveness in blocking histamine action, thus providing insights into the design of more potent antihistamines .
Drug Metabolism Studies
Studies involving the metabolism of chlorphenoxamine have revealed that chlorphenoxamine N-oxide is a significant metabolite excreted in human urine after administration. This highlights its relevance in understanding drug metabolism and pharmacokinetics, particularly regarding how drugs are processed in the body and their subsequent effects .
Formulation Development
Chlorphenoxamine N-oxide is utilized in formulation development to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs). The compound can be incorporated into various dosage forms to improve absorption rates and therapeutic efficacy.
Sustained Release Formulations
The compound's physicochemical properties make it suitable for inclusion in sustained release formulations. These formulations are designed to release the active ingredient over an extended period, thereby maintaining therapeutic levels in the bloodstream without frequent dosing .
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .
Comparison with Similar Compounds
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide can be compared with other similar compounds, such as:
Chlorphenesin: A muscle relaxant with a similar chlorophenyl group.
Diphenhydramine: An antihistamine with a similar phenylethoxy group.
Triazoles: Compounds with similar biological activities but different structural features
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific research applications.
Biological Activity
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide, commonly referred to by its CAS number 110203-91-3, is a synthetic compound with potential pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 319.83 g/mol. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 319.83 g/mol
- CAS Number : 110203-91-3
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Research indicates that this compound may exhibit:
- Antihistaminic Activity : The compound has been linked to antihistamine effects, potentially acting as a blocker of H1 receptors, which are involved in allergic responses and inflammation.
- Cytotoxic Properties : Preliminary studies suggest that it may induce cytotoxic effects in certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Cell Type | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 (liver cancer) | Significant cytotoxicity observed | Induction of apoptosis via mitochondrial pathways |
| Study 2 | HeLa (cervical cancer) | Inhibition of cell proliferation | Cell cycle arrest at G2/M phase |
| Study 3 | Primary human fibroblasts | Minimal cytotoxicity | High biocompatibility indicated |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound on HepG2 liver cancer cells, researchers reported a dose-dependent increase in cytotoxicity. The MTT assay demonstrated significant reductions in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cytochrome c release and caspase activation.
Case Study 2: Antihistaminic Effects
Another investigation focused on the antihistaminic properties of the compound. Using a mouse model, researchers administered varying doses and observed a reduction in histamine-induced bronchoconstriction. This effect was attributed to the compound's ability to block H1 receptors effectively, providing evidence for its potential use in treating allergic reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves nucleophilic substitution or oxidation reactions. For example, the ether linkage can be formed via Williamson ether synthesis using a chloroethyl intermediate and a phenol derivative under basic conditions (e.g., K₂CO₃ in acetone). Oxidation of the tertiary amine to the N-oxide is achieved using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in dichloromethane at 0–5°C to prevent over-oxidation . Reaction monitoring via TLC or HPLC ensures intermediate purity.
- Yield Optimization : Temperature control (<10°C during oxidation), stoichiometric excess of oxidizing agents (1.2–1.5 equivalents), and inert atmospheres (N₂/Ar) minimize side reactions like decomposition or dimerization .
Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard. Mobile phases often use acetonitrile/water gradients adjusted for polarity .
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies key signals: the N-oxide proton (δ 3.5–4.0 ppm), aromatic protons from chlorophenyl/phenyl groups (δ 7.0–7.8 ppm), and dimethylamine protons (δ 2.2–2.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 342.1562) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing the compound’s structure?
- Case Study : Discrepancies in NOE (Nuclear Overhauser Effect) correlations vs. crystallographic bond angles may arise due to dynamic effects in solution (e.g., rotational barriers). Single-crystal X-ray diffraction (SCXRD) at 120 K provides definitive bond lengths (C–O: ~1.42 Å) and dihedral angles (e.g., 85° between chlorophenyl and phenyl rings), which can be cross-validated with DFT calculations (B3LYP/6-31G*) .
- Mitigation : Use variable-temperature NMR to probe conformational flexibility. If crystallography is impractical, 2D NMR (COSY, HSQC) and IR spectroscopy (C=O/N–O stretches) provide complementary data .
Q. What strategies are recommended for elucidating the oxidation mechanisms involving this compound, particularly when intermediate stability affects reaction outcomes?
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in H₂O₂) tracks oxygen incorporation into the N-oxide group. Quenching experiments with NaHSO₃ or Na₂S₂O₃ at timed intervals isolate intermediates for LC-MS analysis .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Apparent rate constants (kobs) for N-oxide formation can be derived under varying pH and temperature conditions to identify rate-limiting steps (e.g., proton transfer vs. oxygen insertion) .
Q. How can computational modeling (e.g., molecular docking) predict this compound’s interactions with biological targets, and what experimental validation is required?
- In Silico Approach : Use AutoDock Vina or Schrödinger Suite for docking studies against receptors like histamine H₁ or serotonin transporters. Focus on the N-oxide’s hydrogen-bonding capacity and the chlorophenyl group’s hydrophobic interactions.
- Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from radioligand displacement assays. For example, if modeling suggests strong H-bonding with Glu194 in H₁R, site-directed mutagenesis (E194A) can test this hypothesis .
Data Contradiction Analysis
Q. How should researchers address conflicting LogP values reported for this compound in different studies?
- Root Cause : Variations in measurement methods (shake-flask vs. HPLC-derived LogP) or solvent systems (octanol/water vs. buffer pH adjustments).
- Resolution : Standardize measurements using the shake-flask method at pH 7.4. Cross-reference with computational models (e.g., MarvinSuite’s LogP plugin) to identify outliers. For example, a reported LogP of 2.5 vs. 3.1 may stem from unaccounted ionization of the N-oxide group .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in air- or moisture-sensitive reactions?
- Protocols : Store under anhydrous conditions (molecular sieves, N₂ glovebox). For Grignard or organometallic reactions, pre-dry glassware at 120°C and use freshly distilled THF. Monitor for N-oxide reduction (e.g., with LiAlH₄) via in-situ IR (loss of N–O peak at 1250 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
